9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate
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Overview
Description
9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate is a complex organic compound used in a variety of scientific and industrial applications. It boasts unique structural elements that lend themselves to specific chemical reactions and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common steps include protection and deprotection strategies, selective functional group transformations, and purification processes.
Industrial Production Methods: Industrial-scale synthesis may utilize high-throughput techniques and automated reactors to ensure consistent yield and quality. Conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to alcohols or other derivatives.
Substitution: Various functional groups on the fluorenyl and furan rings can be substituted via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like PCC or KMnO₄.
Reducing agents such as LiAlH₄ or NaBH₄.
Catalysts and solvents depending on the specific substitution reactions.
Major Products: The products vary based on the type of reaction but often include derivatives with modified functional groups that offer new properties or reactivities.
Scientific Research Applications
The compound is used in diverse fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potentially in the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: As a precursor to pharmacologically active compounds or in drug formulation studies.
Industry: In the development of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
Molecular Targets and Pathways: The compound's effects are influenced by its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired pharmacological or industrial outcomes.
Comparison with Similar Compounds
9H-Fluoren-9-ylmethyl derivatives with different functional groups.
Tetrahydrofuro[3,4-c]pyrrole analogues with variations in the carboxylate or hydroxymethyl groups.
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Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-12-22-11-23(9-19(22)20(25)28-13-22)21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19,24H,9-13H2/t19-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJIWWVELGTARG-DENIHFKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)OCC2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)OC[C@@]2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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